molecular formula C21H20ClN3OS2 B11240055 2-((4-Allyl-5-((p-tolylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-chlorophenyl)ethanone CAS No. 540775-07-3

2-((4-Allyl-5-((p-tolylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-chlorophenyl)ethanone

Cat. No.: B11240055
CAS No.: 540775-07-3
M. Wt: 430.0 g/mol
InChI Key: SDDVBGAFXOPTRO-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazole-3-thione derivatives, characterized by a triazole core substituted with an allyl group, a p-tolylthio methyl moiety, and a 4-chlorophenyl ethanone side chain. Its molecular formula is C₂₁H₂₀ClN₃OS₂, with a molecular weight of 429.99 g/mol (CAS 540775-07-3) .

Properties

CAS No.

540775-07-3

Molecular Formula

C21H20ClN3OS2

Molecular Weight

430.0 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-[[5-[(4-methylphenyl)sulfanylmethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]ethanone

InChI

InChI=1S/C21H20ClN3OS2/c1-3-12-25-20(14-27-18-10-4-15(2)5-11-18)23-24-21(25)28-13-19(26)16-6-8-17(22)9-7-16/h3-11H,1,12-14H2,2H3

InChI Key

SDDVBGAFXOPTRO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SCC2=NN=C(N2CC=C)SCC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Allyl-5-((p-tolylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-chlorophenyl)ethanone typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation with allyl bromide.

    Thioether Formation: The p-tolylthio group is introduced through a nucleophilic substitution reaction using p-tolylthiol and an appropriate leaving group.

    Final Coupling: The chlorophenyl group is attached via a coupling reaction, often using a chlorophenyl halide and a base to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green solvents may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the triazole ring or the carbonyl group, resulting in the formation of reduced triazole derivatives or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorophenyl and p-tolylthio groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like sodium hydride, potassium carbonate, and various halides are employed in substitution reactions.

Major Products

    Oxidation: Epoxides, ketones, and carboxylic acids.

    Reduction: Alcohols, amines, and reduced triazole derivatives.

    Substitution: Various substituted triazole derivatives with different functional groups.

Scientific Research Applications

2-((4-Allyl-5-((p-tolylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-chlorophenyl)ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.

    Medicine: Explored as a potential therapeutic agent due to its biological activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The triazole ring is known to bind to metal ions, which can influence its activity in coordination chemistry and catalysis.

Comparison with Similar Compounds

Substituent Variations in the Triazole Core

The compound’s uniqueness arises from its p-tolylthio methyl and 4-chlorophenyl groups. Key analogs and their differences include:

Compound Name Substituents Molecular Weight (g/mol) Key Features
Target Compound - 4-Allyl
- 5-(p-tolylthiomethyl)
- 1-(4-chlorophenyl)ethanone
429.99 High lipophilicity (XLogP ~5.5) due to aryl and allyl groups
2-((4-Allyl-5-((phenylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-chlorophenyl)ethanone - Phenylthio (vs. p-tolylthio) 416.00 Reduced steric bulk compared to p-tolylthio; may lower melting point
2-((4-Allyl-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-nitrophenyl)ethanone - Dichlorophenoxy
- 4-Nitrophenyl
502.33 Electron-withdrawing nitro group enhances reactivity
2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-fluorophenyl)ethanone - Pyridinyl (vs. p-tolylthio)
- 4-Fluorophenyl
395.45 Nitrogen-rich pyridinyl group improves solubility

Key Observations :

  • Halogenated aryl groups (e.g., 4-chlorophenyl) improve metabolic stability but may reduce solubility .
  • Heterocyclic substituents (e.g., pyridinyl in ) introduce hydrogen-bonding sites, aiding in target interactions.

Critical Factors :

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution .
  • Base selection : Strong bases like Cs₂CO₃ improve thiolate reactivity .

Physicochemical Properties

Property Target Compound Phenylthio Analog Pyridinyl Analog
Molecular Weight 429.99 416.00 395.45
Melting Point Not reported 161–163°C* 174–176°C**
XLogP ~5.5 ~5.0 ~3.8
Hydrogen Bond Acceptors 5 5 6

Analog data from ; *Pyridinyl analog data from .

Trends :

  • Lower XLogP in pyridinyl analogs correlates with improved aqueous solubility.
  • Higher melting points in pyridinyl derivatives suggest stronger crystal packing due to hydrogen bonding .

Mechanistic Insights :

  • The p-tolylthio methyl group may enhance lipid bilayer penetration, while the 4-chlorophenyl moiety stabilizes target binding via hydrophobic interactions .

Biological Activity

Introduction

The compound 2-((4-Allyl-5-((p-tolylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-chlorophenyl)ethanone is a triazole derivative with potential biological activities. Its structure incorporates various functional groups that may contribute to its pharmacological properties, including a triazole ring, thioether linkages, and an aromatic system. This article explores the biological activity of this compound based on available literature, including its synthesis, mechanisms of action, and potential applications in medicinal chemistry.

Molecular Formula

The molecular formula of the compound is C21H20ClN3OS2C_{21}H_{20}ClN_{3}OS_{2}.

Structural Features

The compound features:

  • A triazole ring which is known for its antifungal and antibacterial properties.
  • A chlorophenyl group , which may enhance lipophilicity and bioactivity.
  • An allyl group , contributing to potential reactivity in biological systems.
  • A p-tolylthio group , which may influence the compound’s interaction with biological targets.

2D Structure

2D Structure

Antimicrobial Activity

Preliminary studies indicate that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Antifungal Activity : Triazole derivatives are commonly recognized for their antifungal effects. The presence of the triazole moiety in this compound suggests potential antifungal activity against various pathogens.

Antioxidant Activity

Research has shown that related compounds possess antioxidant capabilities. For example, a derivative was found to exhibit 1.5-fold higher antioxidant activity than butylated hydroxytoluene, a common standard in antioxidant assays .

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : Similar triazole compounds have been reported to inhibit enzymes such as acetylcholinesterase and urease, suggesting that this compound could also act as an enzyme inhibitor .

Case Studies and Experimental Findings

Several studies have examined the biological activity of related compounds:

StudyFindings
Study 1Demonstrated significant antibacterial activity against Salmonella typhi and Bacillus subtilis with moderate to strong efficacy .
Study 2Reported antioxidant activity surpassing standard antioxidants in specific assays .
Study 3Assessed enzyme inhibition capabilities, showing promising results in acetylcholinesterase inhibition .

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